![molecular formula C10H22ClNO B1485092 2,2-Dimethyl-3-(oxan-4-yl)propan-1-amine hydrochloride CAS No. 2097975-56-7](/img/structure/B1485092.png)
2,2-Dimethyl-3-(oxan-4-yl)propan-1-amine hydrochloride
Overview
Description
“2,2-Dimethyl-3-(oxan-4-yl)propan-1-amine hydrochloride” is a chemical compound with the CAS Number: 2097975-56-7 . It has a molecular weight of 207.74 .
Physical and Chemical Properties This compound is a powder at room temperature . The IUPAC name for this compound is 2,2-dimethyl-3-(tetrahydro-2H-pyran-4-yl)propan-1-amine hydrochloride . The InChI code for this compound is 1S/C10H21NO.ClH/c1-10(2,8-11)7-9-3-5-12-6-4-9;/h9H,3-8,11H2,1-2H3;1H .
Scientific Research Applications
Generation of Structurally Diverse Libraries
3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base similar in structure to 2,2-Dimethyl-3-(oxan-4-yl)propan-1-amine hydrochloride, was utilized as a starting material in alkylation and ring closure reactions. This process led to the generation of a diverse library of compounds, highlighting the potential of similar structures in creating a variety of chemical entities for further research and application (Roman, 2013).
Ligand for Palladium-Catalyzed Enantioselective Amination
Chiral amino alcohols, closely related to 2,2-Dimethyl-3-(oxan-4-yl)propan-1-amine hydrochloride, have been transformed into efficient ligands for palladium-catalyzed enantioselective amination reactions. These ligands have demonstrated significant efficiency in producing amines with excellent enantioselectivity, indicating the potential use of similar compounds in asymmetric synthesis (Sudo & Saigo, 1997).
Polymer Modification for Medical Applications
Radiation-induced hydrogels were modified with various amines, including structures akin to 2,2-Dimethyl-3-(oxan-4-yl)propan-1-amine hydrochloride. These modifications led to enhanced swelling properties and increased thermal stability. The resulting polymers displayed significant antibacterial and antifungal activities, suggesting their potential use in medical applications (Aly & El-Mohdy, 2015).
Synthesis of Novel Cancer Therapeutics
Compounds structurally related to 2,2-Dimethyl-3-(oxan-4-yl)propan-1-amine hydrochloride have been investigated as potential anti-cancer agents. Specifically, 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, an analog, has shown promising results in antagonizing tumor growth in animal models of cancer. This highlights the potential of similar compounds in the development of novel cancer therapeutics (Mun et al., 2012).
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Mechanism of Action
Target of Action
It is known as a synthetic small molecule and can be used as a reference substance for drug impurities and reagents .
Mode of Action
Result of Action
It is noted that the compound possesses anti-cancer and anti-inflammatory properties, suggesting it may have effects on cell proliferation and inflammation pathways.
properties
IUPAC Name |
2,2-dimethyl-3-(oxan-4-yl)propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO.ClH/c1-10(2,8-11)7-9-3-5-12-6-4-9;/h9H,3-8,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKMDHMGGPKHOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCOCC1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-(oxan-4-yl)propan-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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